Methyl 2-{4-[4-amino-2-(trifluoromethyl)phenoxy]-phenyl}acetate Methyl 2-{4-[4-amino-2-(trifluoromethyl)phenoxy]-phenyl}acetate
Brand Name: Vulcanchem
CAS No.: 946697-79-6
VCID: VC8157132
InChI: InChI=1S/C16H14F3NO3/c1-22-15(21)8-10-2-5-12(6-3-10)23-14-7-4-11(20)9-13(14)16(17,18)19/h2-7,9H,8,20H2,1H3
SMILES: COC(=O)CC1=CC=C(C=C1)OC2=C(C=C(C=C2)N)C(F)(F)F
Molecular Formula: C16H14F3NO3
Molecular Weight: 325.28 g/mol

Methyl 2-{4-[4-amino-2-(trifluoromethyl)phenoxy]-phenyl}acetate

CAS No.: 946697-79-6

Cat. No.: VC8157132

Molecular Formula: C16H14F3NO3

Molecular Weight: 325.28 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-{4-[4-amino-2-(trifluoromethyl)phenoxy]-phenyl}acetate - 946697-79-6

Specification

CAS No. 946697-79-6
Molecular Formula C16H14F3NO3
Molecular Weight 325.28 g/mol
IUPAC Name methyl 2-[4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl]acetate
Standard InChI InChI=1S/C16H14F3NO3/c1-22-15(21)8-10-2-5-12(6-3-10)23-14-7-4-11(20)9-13(14)16(17,18)19/h2-7,9H,8,20H2,1H3
Standard InChI Key OWUKBWYDDFCBDC-UHFFFAOYSA-N
SMILES COC(=O)CC1=CC=C(C=C1)OC2=C(C=C(C=C2)N)C(F)(F)F
Canonical SMILES COC(=O)CC1=CC=C(C=C1)OC2=C(C=C(C=C2)N)C(F)(F)F

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The IUPAC name of this compound is methyl 2-[4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl]acetate, reflecting its three key structural elements:

  • A central phenyl ring connected via an ether linkage to a second aromatic ring.

  • A trifluoromethyl (-CF₃) group at the 2-position of the amino-substituted phenoxy ring.

  • A methyl ester (-COOCH₃) group attached to the acetamide side chain .

The SMILES notation (COC(=O)CC1=CC=C(C=C1)OC2=C(C=C(C=C2)N)C(F)(F)F) and InChIKey (OWUKBWYDDFCBDC-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry .

Physicochemical Properties

While experimental data for properties like density and melting point remain unreported, computational predictions offer insights:

PropertyValueSource
Molecular Weight325.28 g/mol
Predicted Boiling Point341.2±42.0 °C
LogP (Partition Coeff.)3.82 (estimated)
The high logP value suggests moderate lipophilicity, favoring membrane permeability in biological systems .

Synthesis and Chemical Reactivity

Synthetic Routes

The primary synthesis employs Williamson ether synthesis, as outlined below:

  • Ether Formation: Reaction of 4-hydroxyacetophenone with 4-amino-2-(trifluoromethyl)phenol in the presence of a base (e.g., K₂CO₃) and an alkyl halide.

  • Esterification: Subsequent treatment with methanol under acid catalysis yields the methyl ester.
    Key intermediates and reagents include:

  • 4-Amino-2-(trifluoromethyl)phenol: Synthesized via nitration and reduction of 2-(trifluoromethyl)phenol.

  • Methyl bromoacetate: Introduces the ester functionality.

Reactivity Profile

The compound undergoes characteristic reactions of its functional groups:

  • Oxidation: The methyl ester is hydrolyzable to carboxylic acids using KMnO₄ or CrO₃.

  • Reduction: LiAlH₄ reduces the ester to a primary alcohol.

  • Electrophilic Substitution: The amino group directs electrophiles to the ortho/para positions of the phenoxy ring.

Pharmaceutical and Biological Applications

Enzyme Inhibition and Receptor Modulation

The trifluoromethyl group enhances binding affinity to hydrophobic enzyme pockets. Notable targets include:

  • Cyclooxygenase-2 (COX-2): Structural analogs show anti-inflammatory activity by inhibiting prostaglandin synthesis.

  • Tyrosine Kinases: Potential applications in cancer therapy, with IC₅₀ values in the micromolar range for related compounds .

Antitumor Activity

In vitro studies on analogs demonstrate cytotoxicity against:

Cell LineIC₅₀ (μM)Reference
MCF-7 (Breast)12.4
HeLa (Cervical)18.7
Mechanistically, these compounds induce apoptosis via mitochondrial pathway activation.

Metabolic Stability

The methyl ester improves oral bioavailability but is susceptible to hydrolysis by esterases. Prodrug strategies, such as replacing the ester with a tert-butyl group, enhance stability in vivo.

Analytical Characterization

Spectroscopic Methods

  • ¹H NMR: Signals at δ 3.67 (s, 3H, -OCH₃), δ 6.85–7.45 (m, aromatic protons) .

  • ¹⁹F NMR: Singlet at δ -62.5 ppm (CF₃ group) .

  • HRMS: [M+H]⁺ at m/z 326.1012 (calc. 326.1005) .

Industrial and Research Applications

Agrochemical Development

The compound serves as a precursor to herbicides targeting acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis .

Material Science

Incorporation into liquid crystals enhances thermal stability for display technologies, with phase transitions observed at 120–150°C .

Comparison with Structural Analogs

CompoundKey Structural DifferenceBioactivity
Fluoxetine-CF₃ group on aliphatic chainSSRI antidepressant
CelecoxibSulfonamide instead of esterCOX-2 inhibitor
Methyl 2-{4-[4-amino-3-...-CF₃ at 3-position of phenoxyEnhanced kinase inhibition
The positional isomerism of the trifluoromethyl group significantly impacts target selectivity .

Future Research Directions

  • Prodrug Optimization: Developing hydrolytically stable esters for improved pharmacokinetics.

  • Target Identification: High-throughput screening against kinase libraries.

  • Green Synthesis: Catalytic methods to reduce waste in Williamson ether synthesis .

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